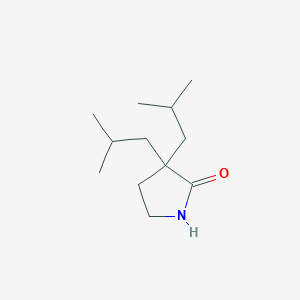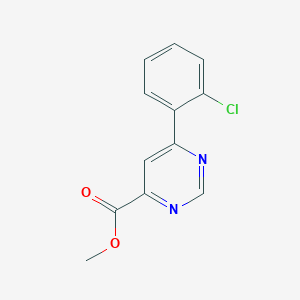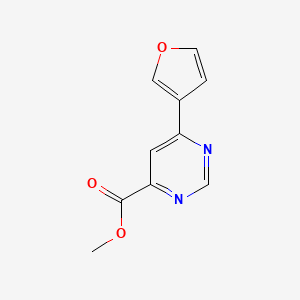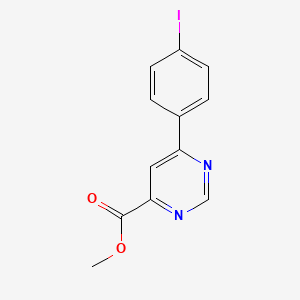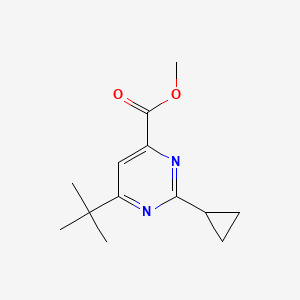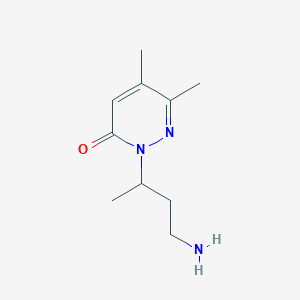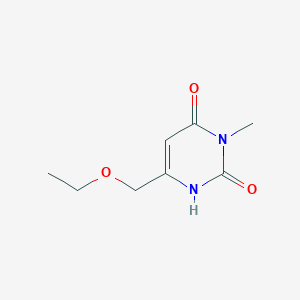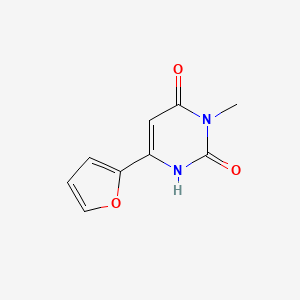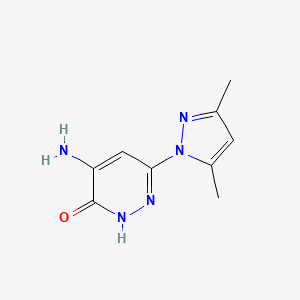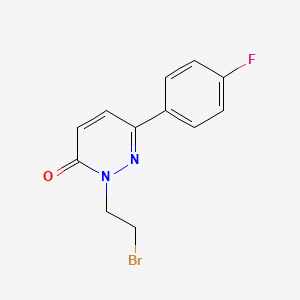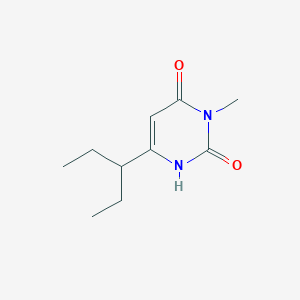
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-TB-3-PY-THP-2,4-D, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a five-membered heterocyclic compound containing a nitrogen atom and a sulfur atom, as well as two tertiary butyl groups and a propan-2-yl group. 6-TB-3-PY-THP-2,4-D is a colorless solid with a melting point of approximately 115°C.
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Researchers have developed novel synthetic routes for dihydropyrimidine-2,4-dione derivatives, showcasing their utility in creating complex molecules with potential biological activities. For instance, Udayakumar et al. (2017) reported the synthesis and characterization of new compounds through a multi-step reaction, demonstrating modest to high yields. These compounds were evaluated for their cytotoxic effects against the A431 cancer cell line, indicating their potential in anticancer studies (Udayakumar, Gowsika, & Pandurangan, 2017).
Antioxidant and Cytotoxic Activities
Shatokhin et al. (2021) synthesized chromone-based hybrids containing xanthine and sterically hindered phenol fragments, including dihydropyrimidine-2,4-dione structures, to investigate their cytotoxic and antioxidant activities. This study underscores the versatility of dihydropyrimidine-2,4-dione derivatives in developing compounds with desired biological properties (Shatokhin et al., 2021).
Bioactive Analog Synthesis
Maftei et al. (2013) focused on synthesizing novel bioactive analogs bearing the dihydropyrimidine-2,4-dione moiety, testing them for antitumor activity against a panel of cell lines. Their work illustrates the potential of these compounds in developing new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Intermediate in Synthesis Routes
Zhang et al. (2022) described the synthesis of a compound as an intermediate in the production of a target molecule intended for mTOR-targeted PROTAC therapy. This highlights the role of dihydropyrimidine-2,4-dione derivatives in the synthesis of complex molecules for targeted therapeutic applications (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Propiedades
IUPAC Name |
6-tert-butyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)13-9(14)6-8(11(3,4)5)12-10(13)15/h6-7H,1-5H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANLFKCKYDOGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

